Home > Products > Screening Compounds P88688 > Moxifloxacin impurity
Moxifloxacin impurity -

Moxifloxacin impurity

Catalog Number: EVT-13571614
CAS Number:
Molecular Formula: C20H24FN3O3
Molecular Weight: 373.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Moxifloxacin is synthesized from 1-cyclopropyl-7-(S,S-2,8-diazabicyclo[4.3.0]nonane-8-yl)-fluoro-8-methoxy-4-oxo-3-quinoline carboxylic acid. The impurities associated with Moxifloxacin can be classified into process-related impurities and degradation products. Research has identified several prominent impurities during high-performance liquid chromatography (HPLC) analysis, including:

  1. Impurity 1: 1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-[(S,S)-N-methyl-2,8-diazabicyclo(4,3,0)non-8-yl]-4-oxo-3-quinoline carboxylic acid
  2. Impurity 2: Methyl-1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-[(S,S)-2,8-diazabicyclo(4,3,0)non-8-yl]-4-oxo-3-quinoline carboxylate
  3. Impurity 3: 1-cyclopropyl-6-fluoro-1,4-dihydro-8-hydroxy-7-[(S,S)-2,8-diazabicyclo(4,3,0)non-8-yl]-4-oxo-3-quinoline carboxylic acid
  4. Impurity 4: 1-cyclopropyl-6,7-difluoro-8-hydroxy-4-oxo-1,4-dihydro-3-quinoline carboxylic acid .
Synthesis Analysis

The synthesis of Moxifloxacin impurity involves several key steps:

  1. Esterification: This reaction typically involves converting a carboxylic acid into an ester.
  2. Substitution Reactions: Various substituents are introduced to the molecular framework.
  3. Hydrolysis: This step helps in breaking down the ester bonds to yield the desired impurity.

For instance, one method describes using moxifloxacin as a raw material and performing a series of reactions including esterification and hydrolysis to produce specific impurities with defined structures . The synthesis routes are characterized by their efficiency and yield high-purity products suitable for further pharmaceutical applications.

Molecular Structure Analysis

The molecular structure of Moxifloxacin impurity can be understood through its chemical formula and structural representation. For example:

Impurity 1 Structure

C19H20FN3O4\text{C}_{19}\text{H}_{20}\text{F}\text{N}_3\text{O}_4

This structure includes various functional groups that contribute to its biological activity and stability. The identification of these structures is typically performed using techniques such as nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry (MS), which provide detailed information about the molecular arrangement .

Chemical Reactions Analysis

Moxifloxacin impurities can undergo several chemical reactions that may alter their structure or properties:

  1. Hydrolysis: This reaction can lead to the breakdown of ester groups in the molecule.
  2. Oxidation/Reduction: These reactions can modify functional groups within the impurity.
  3. Substitution Reactions: These play a significant role in creating different derivatives of Moxifloxacin.

The understanding of these reactions is essential for controlling the quality of pharmaceutical formulations and ensuring that impurities do not compromise therapeutic efficacy .

Mechanism of Action

Moxifloxacin functions primarily by inhibiting bacterial DNA gyrase and topoisomerase IV—two crucial enzymes involved in DNA replication and transcription. The presence of impurities may influence this mechanism by altering binding affinities or efficacy against target bacteria.

Process

The mechanism involves:

  1. Binding to the enzyme-DNA complex.
  2. Preventing the relaxation of supercoiled DNA.
  3. Ultimately leading to bacterial cell death due to impaired DNA replication.
Physical and Chemical Properties Analysis

Moxifloxacin impurity exhibits distinct physical and chemical properties that are critical for its characterization:

Physical Properties

  • Appearance: Typically a crystalline solid.
  • Solubility: Varies based on specific impurities but generally soluble in organic solvents.

Chemical Properties

Key properties include:

  1. Melting Point: Specific melting points for each impurity can indicate purity levels.
  2. pH Stability: The stability of Moxifloxacin impurity under varying pH conditions is crucial for formulation development.

Analytical techniques like HPLC are employed to assess these properties quantitatively .

Applications

Moxifloxacin impurity plays a significant role in pharmaceutical research and development:

  1. Quality Control: Identifying and quantifying impurities helps ensure the safety and efficacy of moxifloxacin formulations.
  2. Research: Understanding these impurities aids in developing improved synthesis methods and formulations with fewer side effects.
  3. Regulatory Compliance: Accurate characterization aligns with pharmaceutical regulations to ensure patient safety.
Introduction to Moxifloxacin Impurities in Pharmaceutical Context

Moxifloxacin, a fourth-generation fluoroquinolone antibiotic, is subject to stringent impurity control due to its structural complexity and potential formation of pharmacologically undesirable by-products. Impurity profiling ensures the drug's efficacy, safety, and quality by identifying and quantifying trace chemical entities that arise during synthesis or storage. These impurities—even at concentrations below 0.1%—may compromise patient safety or drug stability, necessitating rigorous analytical surveillance and adherence to global regulatory standards [3] [9].

Role of Impurity Profiling in Drug Development and Regulatory Compliance

Impurity profiling is integral to moxifloxacin's lifecycle management. During synthesis, intermediates and unreacted starting materials may persist as process-related impurities, while storage conditions (e.g., heat, light) can generate degradation products. Regulatory agencies mandate identification of impurities at levels ≥0.1% to evaluate carcinogenic, mutagenic, or toxic risks. For example, HPLC-UV/FTICRMS studies have resolved over eight moxifloxacin impurities, five of which were previously uncharacterized, underscoring the role of advanced analytics in risk mitigation [9].

Table 1: Key Analytical Techniques for Moxifloxacin Impurity Profiling

TechniqueResolution CapabilityIdentified ImpuritiesDetection Limit
HPLC-UVModerate4 major impurities0.05%
HPLC-UV/FTICRMSHigh8+ impurities0.01%
Chiral SeparationEnantiomer-specificStereoisomers0.1%

The pharmacopeial monographs (USP, EP) prescribe acceptance thresholds for impurities like Moxifloxacin EP Impurity A (CAS 151213-15-9), requiring reference standards for quantification. These standards enable manufacturers to validate analytical methods for ANDA submissions and commercial batch releases [5] [6].

Classification of Moxifloxacin Impurities: Process-Related vs. Degradation Products

Process-Related Impurities

These originate from synthetic pathways and unoptimized reaction conditions. Moxifloxacin’s synthesis involves a diazabicyclononyl intermediate prone to nitrosation and alkylation side reactions. Key process impurities include:

  • Moxifloxacin Related Compound E: An intermediate with an uncyclized pyrrolopyridinyl group (C~20~H~22~FN~3~O~4·HCl) formed during quinolone carboxylation [2].
  • EP Impurity A: A regioisomer resulting from faulty bond formation in the diazabicyclo moiety [5].

Structural elucidation via FTICRMS confirms that such impurities exhibit mass shifts (±16 Da) indicative of oxidation or incomplete reduction [9].

Degradation Products

Accelerated stability studies (40°C/75% RH) reveal:

  • Acid Hydrolysis Products: Cleavage of the C-8 methoxy group under acidic conditions.
  • Photodegradants: Radical-mediated decomposition upon UV exposure, generating quinoline derivatives [3].

Table 2: Class-Specific Moxifloxacin Impurities

CategoryRepresentative ImpuritiesFormation MechanismControl Strategy
Process-RelatedRelated Compound EIncomplete cyclizationPurification optimization
EP Impurity AStereochemical inversionChiral resolution techniques
Degradation8-Hydroxy-moxifloxacinOxidative demethylationLight-protective packaging
Decarboxylated analogHydrolytic cleavagepH-controlled formulations

Regulatory Frameworks Governing Impurity Control (ICH, USP, EP Guidelines)

ICH Guidelines

  • ICH Q3A(R2): Defines reporting, identification, and qualification thresholds for impurities in new drug substances (e.g., 0.1% threshold for moxifloxacin).
  • ICH Q3C(R9): Limits residual solvents like ethylene glycol (PDE: 6.2 mg/day) used in synthesis [4].

FDA-Specific Requirements

The 2025 CDER guidance mandates:

  • Carcinogenic Potency Categorization Approach (CPCA) for nitrosamine impurities (e.g., N-nitroso derivatives), assigning Acceptable Intake (AI) limits (e.g., 26.5–1,500 ng/day) based on potency categories.
  • Confirmatory Testing: LC-MS/MS methods for nitrosamine detection at parts-per-billion levels [1].

European Pharmacopoeia (EP) Standards

EP Monograph 2254 specifies:

  • Chromatographic Purity: Not more than 0.3% for any individual impurity.
  • Reference Standards: CRS (Catalogue Code Y0000703) for calibrating impurity quantification methods [7].

Table 3: Global Regulatory Limits for Key Impurity Classes

Regulatory BodyGuidelineImpurity FocusLimit
ICHQ3A(R2)Organic impurities≤0.15% (daily dose >2g/day)
FDACPCA FrameworkNitrosamine impuritiesCategory-dependent AI (26.5–1500 ng/day)
EPMonograph 2254Process-specific impuritiesNMT 0.3% per impurity

Manufacturers must document impurity profiles in regulatory submissions, leveraging compound-specific data or read-across analyses to justify deviations from default AI limits [1].

Properties

Product Name

Moxifloxacin impurity

IUPAC Name

7-[(4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-3-hydroxy-8-methoxyquinolin-4-one

Molecular Formula

C20H24FN3O3

Molecular Weight

373.4 g/mol

InChI

InChI=1S/C20H24FN3O3/c1-27-20-17-13(19(26)16(25)10-24(17)12-4-5-12)7-14(21)18(20)23-8-11-3-2-6-22-15(11)9-23/h7,10-12,15,22,25H,2-6,8-9H2,1H3/t11-,15+/m0/s1

InChI Key

RRWIWSNNDQRNJU-XHDPSFHLSA-N

Canonical SMILES

COC1=C2C(=CC(=C1N3CC4CCCNC4C3)F)C(=O)C(=CN2C5CC5)O

Isomeric SMILES

COC1=C2C(=CC(=C1N3C[C@@H]4CCCN[C@@H]4C3)F)C(=O)C(=CN2C5CC5)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.